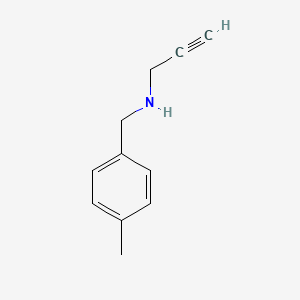

(4-Methylbenzyl)2-propyn-1-ylamine

Description

Contextualization of Propargylamines in Advanced Organic Synthesis

Propargylamines are fundamental building blocks in modern organic chemistry due to their wide-ranging applications. acs.orguchile.cl Their utility stems from the reactive alkyne and amine functionalities, which can participate in a variety of chemical transformations. researchgate.net A significant method for their synthesis is the A³ coupling (aldehyde-alkyne-amine) reaction, a one-pot, three-component process that is highly efficient. acs.orgorganic-chemistry.org This method, along with others like the C-H functionalization of alkynes, has made a diverse range of propargylamines readily accessible for synthetic chemists. acs.orguchile.cl

The versatility of propargylamines is showcased in their use as precursors for numerous heterocyclic compounds, which are core structures in many biologically active molecules. kcl.ac.ukrsc.org These include pyrroles, pyridines, quinolines, oxazoles, and thiazoles. researchgate.netacs.org The ability to construct such complex molecular scaffolds from relatively simple starting materials highlights the importance of propargylamines in drug discovery and materials science. rsc.org Furthermore, the development of asymmetric syntheses of propargylamines has enabled the production of chiral molecules, which is crucial for the pharmaceutical industry. researchgate.netrsc.org

Significance of N-Substituted Benzyl (B1604629) Propargylamines as Versatile Synthetic Intermediates

N-substituted benzyl propargylamines, such as N-(4-Methylbenzyl)prop-2-yn-1-amine, are a particularly important subclass of propargylamines. The benzyl group in these molecules can serve multiple roles in a synthetic sequence. It can act as a protecting group for the amine, which can be readily removed under various conditions. Additionally, the benzyl group can influence the steric and electronic properties of the molecule, thereby directing the outcome of chemical reactions.

The presence of a substituent on the benzyl ring, such as the 4-methyl group in N-(4-Methylbenzyl)prop-2-yn-1-amine, can further modulate the reactivity and properties of the compound. This substitution can impact the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule. For instance, in reactions involving the benzylamine (B48309) moiety, the 4-methyl group can have a noticeable electronic effect.

N-substituted benzyl propargylamines are valuable intermediates in the synthesis of more complex molecules. For example, they can undergo cyclization reactions to form various nitrogen-containing heterocycles. The specific substitution pattern on the benzyl group can be exploited to fine-tune the properties of the final products. Research has demonstrated the utility of N-benzyl propargylamines in the synthesis of compounds with potential biological activity.

Table 1: Examples of Reactions Involving Propargylamines

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| A³ Coupling | Gold(III) salen complex | Propargylamines | organic-chemistry.org |

| A³ Coupling | CuBr/(R)-quinap | Chiral Propargylamines | organic-chemistry.org |

| A³ Coupling | Zn(OTf)₂ | Propargylamines | organic-chemistry.org |

| Decarboxylative Alkynylation | [Ru(bpy)₃]Cl₂/CuI, visible light | Propargylamines | researchgate.net |

| N-H Insertion | Iron(II) triflate | Functionalized Amines | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h1,4-7,12H,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBIXZMNCWBMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406050 | |

| Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892594-94-4 | |

| Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylbenzyl 2 Propyn 1 Ylamine and Analogous N Propargylamines

Multicomponent Reactions (MCRs) for Propargylamine (B41283) Scaffolds

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.gov This approach is highly valued in green chemistry for its operational simplicity, high convergence, and reduction of waste compared to traditional multi-step syntheses. libretexts.org For the synthesis of propargylamine scaffolds, the most prominent MCR is the Aldehyde-Alkyne-Amine (A3) coupling reaction. phytojournal.comlibretexts.org

The A3 coupling reaction is a powerful and direct method for synthesizing propargylamines by combining an aldehyde, a terminal alkyne, and an amine in the presence of a catalyst. libretexts.orgwikipedia.org This reaction forms a new carbon-carbon σ-bond through the C-H activation of the terminal alkyne. phytojournal.comencyclopedia.pub The general mechanism involves the in-situ formation of an imine or iminium ion from the aldehyde and amine. libretexts.org Concurrently, the catalyst activates the alkyne to form a metal acetylide intermediate. wikipedia.org The subsequent nucleophilic addition of the acetylide to the imine or iminium ion yields the final propargylamine product, regenerating the catalyst for the next cycle. nih.govwikipedia.org This methodology is noted for its versatility, with a wide range of aldehydes, amines, and alkynes being suitable substrates. acs.orgacs.org

The success of the A3 coupling reaction is highly dependent on the catalyst employed. A wide array of catalytic systems has been developed, broadly categorized into transition metal-catalyzed and metal-free approaches.

A3-Coupling Reactions (Aldehyde-Alkyne-Amine Coupling)

Catalyst Systems in A3-Coupling

Transition Metal Catalysis (e.g., Copper, Gold, Indium, Titanium, Zinc)

Late transition metals are particularly effective at catalyzing the A3 reaction. encyclopedia.pub The role of the metal is to coordinate with the terminal alkyne, forming a π-complex that increases the acidity of the terminal proton and facilitates the formation of a metal acetylide species. nih.govlibretexts.org

Copper: Copper salts, particularly Cu(I) and Cu(II) salts like CuI, CuBr, and Cu(OTf)₂, are the most commonly used catalysts due to their high efficiency, affordability, and stability. libretexts.orgtcichemicals.com Copper-catalyzed A3 couplings can be performed under various conditions, including in water, under microwave irradiation, or solvent-free. acs.orgrsc.org Dicopper(I) complexes have also been shown to be highly efficient, requiring very low catalyst loadings (e.g., 0.4 mol%). rsc.orgfit.edu

Gold: Gold catalysts, including Au(I) and Au(III) species, are highly efficient for A3 couplings, often proceeding with nearly quantitative yields in water without the need for a co-catalyst. acs.org Heterogeneous gold catalysts, such as gold nanoparticles supported on materials like CeO₂ or alumina, have also been developed to facilitate catalyst recovery and reuse. researchgate.netnih.gov

Indium, Titanium, and Zinc: Other metals have also demonstrated significant catalytic activity. Indium has been reported to facilitate A3 coupling. beilstein-journals.orgencyclopedia.pub Zinc catalysts, such as diethylzinc (B1219324) and zinc triflate (Zn(OTf)₂), have been used effectively, with some protocols highlighting the advantages of green, solvent-free conditions. encyclopedia.pubmdpi.com Zinc salts often require lower catalyst loading compared to other systems. mdpi.com

Below is a table summarizing various transition metal catalyst systems used in A3 coupling reactions.

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Conditions | Yield (%) | Cite |

| CuI (15 mol%) | Benzaldehyde | Morpholine | Phenylacetylene (B144264) | Water | Microwave | 91 | acs.org |

| CuBr (cat.) | Aliphatic Aldehydes | Dibenzylamine | Trimethylsilylacetylene | Toluene (B28343) | Room Temp. | up to 99 | rsc.org |

| AuCl₃ (1 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 100 °C | 99 | acs.org |

| Zn(OTf)₂ (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free | 80 °C | 95 | mdpi.com |

| Cu(OTf)₂ (cat.) | Various | Tosylated amines | Various | Toluene | 110 °C | up to 79 | encyclopedia.pub |

Metal-Free Approaches

To enhance the sustainability and cost-effectiveness of propargylamine synthesis, metal-free A3 coupling methodologies have been developed. These approaches avoid potential contamination of the final product with metal residues. phytojournal.com One notable strategy involves the use of salicylaldehyde (B1680747) as one of the coupling partners. beilstein-journals.org The ortho-hydroxy group of salicylaldehyde is believed to activate the C-H bond of the terminal alkyne, thus negating the need for a metal catalyst. beilstein-journals.org Another metal-free approach is the decarboxylative A3 coupling, where alkynoic acids are used in place of terminal alkynes. acs.org This reaction can proceed under solvent-free conditions and provides a waste-free method for synthesizing hydroxylated propargylamines. acs.org

The optimization of reaction conditions is crucial for achieving high yields and selectivity in A3 coupling reactions. Key parameters include the choice of solvent and the reaction temperature.

Solvent-Free Conditions: Conducting the reaction "neat" or under solvent-free conditions is a key principle of green chemistry, as it minimizes environmental pollution and simplifies product purification. phytojournal.com Numerous studies have shown that A3 couplings can be performed efficiently without a solvent, often by heating the mixture of reactants and catalyst. semanticscholar.orgresearchgate.net For example, a biomass-derived copper catalyst was highly effective for the A3 coupling of furfural, piperidine, and phenylacetylene under solvent-free conditions at 80 °C. researchgate.net

Temperature and Other Effects: Temperature plays a significant role in reaction kinetics. While many reactions proceed well at room temperature, others require heating to achieve reasonable reaction rates and yields. encyclopedia.pub Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours or days to minutes. acs.orgscilit.com The use of water as a solvent is another green alternative, and it has been shown to be an excellent medium for many metal-catalyzed A3 couplings, particularly with gold and copper catalysts. acs.orgacs.org

The table below illustrates the effect of different reaction conditions on a model A3 coupling reaction.

| Catalyst | Solvent | Conditions | Time | Yield (%) | Cite |

| Salicylaldehyde (catalyst-free) | Toluene | 100 °C | 5 h | 88 | beilstein-journals.org |

| Salicylaldehyde (catalyst-free) | Solvent-free | 100 °C | 5 h | 90 | beilstein-journals.org |

| CuI | Water | Microwave | 15 min | 91 | acs.org |

| CuI | Water | 100 °C (conventional heating) | >5 days | Low | acs.org |

| Silica-CHDA-Cu (1 mol%) | Solvent-free | 80 °C | 6 h | 98 | semanticscholar.org |

The product of an A3 coupling reaction involving a non-symmetrical aldehyde and alkyne contains a new stereocenter, making the development of asymmetric A3 (AA3) couplings a significant area of research. nih.govrsc.org The synthesis of enantiomerically pure chiral propargylamines is of great interest as these are valuable building blocks for pharmaceuticals and natural products. nih.gov

Stereoselectivity is typically achieved by employing a chiral catalyst system, which usually consists of a metal salt (most commonly copper) and a chiral ligand. rsc.org The choice of ligand is critical for inducing high enantioselectivity. nih.gov Axially chiral P,N-ligands such as QUINAP and PINAP, as well as Pybox (bis(oxazolinyl)pyridines) ligands, have been used successfully in copper-catalyzed AA3 reactions to produce propargylamines with high yields and excellent enantiomeric excess (ee). nih.govrsc.org For instance, the combination of CuBr and (R)-QUINAP effectively catalyzed the reaction between aliphatic aldehydes, dibenzylamine, and trimethylsilylacetylene, affording products with up to 98% ee. rsc.org The specific structure of the amine and alkyne components can also play a crucial role in achieving high stereoselectivity. nih.gov

Decarboxylative A3-Coupling

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for synthesizing propargylamines. nih.gov A notable variation of this is the decarboxylative A³ coupling, which utilizes alkynyl carboxylic acids as stable and easily handleable surrogates for terminal alkynes. uantwerpen.benih.gov This approach often proceeds under mild conditions and can even be performed without a metal catalyst. nih.gov

The reaction mechanism typically involves the in situ generation of an iminium ion from the aldehyde and amine. Concurrently, the alkynyl carboxylic acid undergoes decarboxylation, often facilitated by a catalyst or heat, to form a metal acetylide or a related reactive intermediate. The subsequent nucleophilic attack of the acetylide on the iminium ion yields the desired propargylamine. uantwerpen.be

A metal-free decarboxylative three-component coupling reaction has been developed using paraformaldehyde, a secondary amine, and an alkynyl carboxylic acid. The reaction proceeds efficiently in acetonitrile (B52724) at 65 °C, affording the corresponding propargylamines in good yields. researchgate.net This method demonstrates high selectivity for alkynyl carboxylic acids over terminal alkynes. organic-chemistry.org

For instance, the decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids can be achieved under catalyst- and solvent-free conditions, providing a waste-free route to hydroxylated propargylamines. nih.gov

Table 1: Examples of Decarboxylative A³-Coupling for Propargylamine Synthesis

| Aldehyde | Amine | Alkynyl Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Paraformaldehyde | Morpholine | Phenylpropiolic Acid | None | CH₃CN | 65 | 85 |

| Benzaldehyde | Piperidine | Propiolic Acid | CuI | Toluene | 110 | 78 |

| 4-Chlorobenzaldehyde | Dibenzylamine | 3-Phenylpropiolic Acid | None | Neat | 100 | 92 |

C-H Functionalization of Alkynes in Propargylamine Synthesis

Direct C-H functionalization of alkynes represents a highly atom-economical approach to propargylamine synthesis. nih.gov This strategy avoids the pre-functionalization of the alkyne, thereby reducing the number of synthetic steps and waste generation. These reactions are typically catalyzed by transition metals such as copper, gold, silver, or iridium, which activate the terminal C-H bond of the alkyne. uantwerpen.be

The general mechanism for the A³ coupling, which relies on C-H activation, involves the formation of a metal-π-alkyne complex. This complexation increases the acidity of the terminal alkyne proton, facilitating its abstraction by a base (often the amine reactant) to generate a metal acetylide intermediate. This intermediate then reacts with an in situ-formed imine or iminium ion to produce the propargylamine and regenerate the catalyst. nih.govuantwerpen.be

A variety of catalytic systems have been developed for this purpose. For example, a copper(I) complex of i-Pr-pybox-diPh has been shown to efficiently catalyze the enantioselective one-pot three-component synthesis of propargylamines from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org Similarly, gold-catalyzed three-component couplings of aldehydes, alkynes, and amines in water have been reported to give excellent yields. organic-chemistry.org

More recently, an efficient method for the conversion of an α-C–H bond of N-alkylamines into an α-C–alkynyl bond has been developed using a cooperative Lewis acid system of B(C₆F₅)₃ and a copper-based complex, without the need for an external oxidant. nih.gov This method is applicable to the late-stage functionalization of bioactive amines. nih.gov

Table 2: Catalytic Systems for Propargylamine Synthesis via C-H Functionalization

| Catalyst | Ligand | Amine | Aldehyde/Ketone | Alkyne | Solvent | Yield (%) |

| Cu(CH₃CN)₄PF₆ | L1 | Fluorosulfonamides | - | Terminal Alkynes | CH₃CN | 77-83 |

| B(C₆F₅)₃ / (MeCN)₄CuPF₆ | Xantphos | N-Alkylamines | - | Trimethylsilyl Alkynes | - | High |

| CuBr | (R)-quinap | Secondary Amines | Various Aldehydes | Various Alkynes | Toluene | High |

| AuBr₃ | None | Secondary Amines | Ketones | Terminal Alkynes | Neat | High |

Nucleophilic Addition Reactions

One of the most direct and classical methods for the synthesis of propargylamines is the nucleophilic addition of lithium acetylides to carbon-nitrogen double bonds of imines, oximes, and nitrones. kcl.ac.uk This method allows for the direct formation of the carbon-carbon bond adjacent to the nitrogen atom. However, a significant drawback of this approach is the often harsh reaction conditions required, such as low temperatures (-78 °C), and the need for anhydrous solvents and an inert atmosphere. kcl.ac.uk

The reactivity of the C=N electrophile plays a crucial role in the success of these reactions. Oximes and nitrones are generally more electrophilic than imines, leading to higher yields of the corresponding propargylamine derivatives upon reaction with lithium acetylides. kcl.ac.uk For example, the addition of lithium acetylides to oximes and nitrones has been reported to proceed in high yields. kcl.ac.uk The reaction with nitrones can also exhibit high stereoselectivity. kcl.ac.uk

The use of Lewis acids, such as BF₃·Et₂O, can dramatically improve the yields of the addition of lithium acetylides to less reactive imines. researchgate.net

Table 3: Addition of Lithium Acetylides to C=N Electrophiles

| C=N Electrophile | Lithium Acetylide | Conditions | Product | Yield (%) |

| N-(n-butyl)imine | Lithium phenylacetylide | BF₃·Et₂O | Propargylamine | 70 |

| Oxime | Lithium acetylide | - | Propargylamine derivative | High |

| Nitrone | Lithium acetylide | - | Hydroxylamine (B1172632) derivative | High |

Organomagnesium reagents, or Grignard reagents, are another class of powerful nucleophiles used in the synthesis of propargylamines through addition to imines. nih.gov Similar to lithium acetylides, these reactions provide a direct route to the propargylamine skeleton. The reaction of various aromatic and aliphatic aldimines with a mixture of a terminal alkyne and dimethylzinc (B1204448) in toluene has been shown to produce the corresponding protected propargylic amines in moderate to excellent yields. organic-chemistry.org This suggests an in situ formation of a zinc acetylide which then adds to the imine.

Other Established Synthetic Routes (e.g., Alkylation, Reductive Amination, Michael Addition)

Besides the aforementioned methods, several other established synthetic routes are employed for the preparation of propargylamines.

Alkylation: The direct alkylation of primary or secondary amines with propargyl halides (e.g., propargyl bromide or chloride) is a straightforward and traditional method for synthesizing N-propargylamines. researchgate.net This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive Amination: Reductive amination offers a versatile one-pot method for the synthesis of propargylamines from a carbonyl compound (aldehyde or ketone) and an amine in the presence of a reducing agent. youtube.com The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com This method is highly flexible and can be used to produce primary, secondary, and tertiary amines. youtube.com

Michael Addition: The Michael addition, or conjugate addition, can also be employed for the synthesis of propargylamines. nih.govacs.org In a copper-catalyzed reaction, secondary amines react with methyl vinyl ketone derivatives and terminal alkynes to produce di-, tri-, and tetrasubstituted propargylamines in good yields. nih.govacs.org The proposed mechanism involves an initial Michael addition of the amine to the α,β-unsaturated ketone, followed by C-C bond cleavage to form an iminium intermediate. This intermediate is then trapped by a copper acetylide, formed in situ, to yield the final propargylamine product. acs.org

Table 4: Comparison of Other Synthetic Routes

| Method | Reactants | Reagents | Key Intermediate |

| Alkylation | Amine, Propargyl Halide | Base | - |

| Reductive Amination | Carbonyl, Amine | Reducing Agent | Imine/Iminium ion |

| Michael Addition | Amine, α,β-Unsaturated Ketone, Alkyne | Copper Catalyst | Iminium ion |

Precedents for N-(4-Methylbenzyl)propargylamine Derivative Syntheses

While the direct synthesis of (4-Methylbenzyl)2-propyn-1-ylamine is not extensively detailed in the reviewed literature, numerous precedents for the synthesis of structurally similar N-benzyl and other N-substituted propargylamine derivatives provide a clear blueprint for its preparation.

The methodologies described above are all, in principle, applicable to the synthesis of the target molecule. For instance:

A³ Coupling: The reaction of 4-methylbenzaldehyde (B123495), propargylamine, and an alkyne under appropriate catalytic conditions would be a direct route. A three-component coupling of an aldehyde, an alkyne, and an amine is a well-established method for generating propargylic amines. organic-chemistry.org

Alkylation: The reaction of 4-methylbenzylamine (B130917) with a propargyl halide would be a straightforward approach to introduce the propargyl group.

Reductive Amination: The reductive amination of propargyl aldehyde with 4-methylbenzylamine, or alternatively, the reaction of 4-methylbenzaldehyde with propargylamine followed by reduction, would yield the desired product. The synthesis of N-methyl derivatives of norbelladine (B1215549) has been achieved through a three-step process involving imine formation, hydrogenation, and subsequent N-methylation, demonstrating the feasibility of such multi-step sequences involving reductive amination. mdpi.com

Nucleophilic Addition: The addition of a lithium or magnesium acetylide to an imine formed from 4-methylbenzaldehyde and an appropriate amine would also be a viable synthetic pathway.

The synthesis of various N-propargyl derivatives has been reported, including N-propargyl oxazolidines and N,N-dipropargyl vicinal amino alcohols through a copper-catalyzed A³-type coupling process. mdpi.com These examples underscore the broad applicability of modern synthetic methods to the preparation of a wide range of N-substituted propargylamines, including those with a 4-methylbenzyl substituent.

Chemical Reactivity and Transformations of the 4 Methylbenzyl 2 Propyn 1 Ylamine Moiety

Reactivity at the Alkyne Moiety

The terminal alkyne group in (4-Methylbenzyl)prop-2-yn-1-ylamine is a versatile functional group that can participate in a variety of chemical transformations. These reactions primarily involve the addition of various reagents across the carbon-carbon triple bond, leading to the formation of a diverse array of both cyclic and acyclic structures.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of ring systems. The alkyne moiety of (4-Methylbenzyl)prop-2-yn-1-ylamine is an excellent substrate for several types of cycloadditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted-1,2,3-triazoles. peerj.comnih.gov This reaction, a cornerstone of "click chemistry," is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. While no specific examples utilizing (4-Methylbenzyl)prop-2-yn-1-ylamine are reported, its terminal alkyne would readily react with an organic azide (B81097) in the presence of a copper(I) catalyst. The general transformation is depicted below, showing the expected product from the reaction of a generic N-substituted propargylamine (B41283) with an azide.

The reaction typically proceeds in a variety of solvents, including mixtures of water and t-butanol or THF, and is often catalyzed by copper(I) species generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. arkat-usa.org The resulting 1,2,3-triazole ring is a stable aromatic heterocycle with applications in medicinal chemistry and materials science. peerj.comnih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition of Propargylamines Note: This table presents data for analogous propargylamine compounds to illustrate the expected reactivity of (4-Methylbenzyl)prop-2-yn-1-ylamine, for which specific data is not available.

Beyond the well-known CuAAC, the alkyne of (4-Methylbenzyl)prop-2-yn-1-ylamine can undergo other 1,3-dipolar cycloadditions with various 1,3-dipoles. These reactions are fundamental for the synthesis of five-membered heterocycles. For instance, reaction with nitrile oxides would lead to isoxazoles, while reaction with diazomethane (B1218177) could yield pyrazoles. The regioselectivity of these cycloadditions can be influenced by the electronic nature of the substituents on both the alkyne and the 1,3-dipole.

Carbocyclization and Related Annulation Reactions

While less common for simple propargylamines, the alkyne functionality can participate in carbocyclization and annulation reactions, typically catalyzed by transition metals like palladium, ruthenium, or rhodium. nih.gov These reactions often involve the formation of new carbon-carbon bonds and can lead to the construction of carbocyclic and heterocyclic ring systems. For example, a palladium-catalyzed cyclization of a propargylamine with an appropriate tethered functional group could lead to the formation of a quinoline (B57606) derivative. mdpi.com However, without a suitably positioned reactive partner on the (4-Methylbenzyl)prop-2-yn-1-ylamine molecule, intermolecular versions of these reactions would be more likely, potentially leading to complex mixtures of products.

Transformation into Heterocyclic Compounds

The propargylamine moiety is a valuable precursor for the synthesis of various heterocyclic compounds, with pyrroles being a prominent example.

Several synthetic routes to pyrroles from propargylamines have been developed. organic-chemistry.orgrsc.orgrsc.org One common method involves the reaction of a propargylamine with a carbonyl compound in the presence of a transition metal catalyst. For instance, a one-pot tandem enyne cross metathesis-cyclization reaction of a propargylamine with an enol ether, catalyzed by a ruthenium complex, can afford substituted pyrroles. organic-chemistry.org Another approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound, which can be generated in situ from the propargylamine and another reactant, cyclizes with the amine to form the pyrrole (B145914) ring. mdpi.com The reaction of (4-Methylbenzyl)prop-2-yn-1-ylamine in such transformations would be expected to yield N-(4-methylbenzyl) substituted pyrroles.

Table 2: Representative Syntheses of Pyrroles from Propargylamines Note: This table presents data for analogous propargylamine compounds to illustrate the expected reactivity of (4-Methylbenzyl)prop-2-yn-1-ylamine, for which specific data is not available.

Pyridines

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, owing to their prevalence in pharmaceuticals and functional materials. While direct condensation methods are common, transition metal-catalyzed reactions offer a powerful alternative for constructing the pyridine (B92270) ring with high regioselectivity. One such approach involves the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with alkynes. nih.govnih.gov

In a reaction analogous to that described by Douglas et al., (4-Methylbenzyl)2-propyn-1-ylamine can be envisioned as the alkyne component. The general mechanism proceeds through a C-H activation of the α,β-unsaturated oxime, directed by the oxime's nitrogen atom, to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne, in this case, a derivative of this compound, to form a seven-membered rhodacycle. Subsequent reductive elimination and cleavage of the N-O bond of the oxime yields the desired pyridine and regenerates the active Rh(III) catalyst. nih.gov The regioselectivity of the alkyne insertion can often be controlled by the steric and electronic properties of the ligands on the rhodium catalyst. nih.govnih.gov

A plausible reaction scheme for the synthesis of a polysubstituted pyridine from an α,β-unsaturated ketoxime and this compound is depicted below. The specific substituents on the resulting pyridine would depend on the choice of the α,β-unsaturated oxime.

Thiazoles and Oxazoles

The this compound moiety serves as a versatile precursor for the synthesis of five-membered heterocycles such as thiazoles and oxazoles, primarily through reactions involving its N-propargyl group.

Thiazoles:

The synthesis of thiazoles from N-propargylamines has been well-documented, offering a route with high atom economy. nih.gov A common method involves the reaction of a secondary N-propargylamine, such as this compound, with an isothiocyanate. This reaction typically proceeds via the formation of a thiourea (B124793) intermediate, followed by an intramolecular thia-Michael addition to the alkyne, leading to the formation of a 2-iminothiazolidine. nih.gov

Alternatively, 2-aminothiazoles can be synthesized by reacting terminal N-propargylamines with isothiocyanates under acidic conditions, often with microwave irradiation to accelerate the reaction. nih.gov For a substrate like this compound, this would lead to a thiazole (B1198619) with the 4-methylbenzyl group attached to the exocyclic amine.

| Entry | N-Propargylamine | Reagent | Catalyst | Product | Ref |

| 1 | Secondary α,α-disubstituted N-propargylamines | Isothiocyanates | None | 2-Iminothiazolidines | nih.gov |

| 2 | Terminal N-propargylamines | Isothiocyanates | p-Toluenesulfonic acid | 4-Substituted 5-methylthiazol-2-amines | nih.gov |

Oxazoles:

The synthesis of oxazoles from N-propargylamides, which can be derived from this compound by N-acylation, is a facile process often catalyzed by gold salts. nih.gov The reaction proceeds through a 5-exo-dig cyclization of the N-propargylamide, activated by the gold catalyst. This initially forms a 5-methylene-4,5-dihydrooxazole intermediate, which can be observed and in some cases isolated. nih.gov This intermediate then isomerizes to the aromatic oxazole (B20620).

More advanced methods involve a one-pot synthesis combining gold catalysis with a radical initiator. For instance, internal N-propargylamides can undergo an intramolecular cyclization in the presence of a gold catalyst and an oxidant like 4-MeO-TEMPO to yield 5-oxazole ketones. acs.orgorganic-chemistry.org This approach allows for the introduction of a ketone functional group at the 5-position of the oxazole ring, providing a handle for further synthetic modifications.

| Entry | Starting Material | Catalyst/Reagent | Product | Ref |

| 1 | N-Propargylcarboxamides | AuCl₃ | 2,5-Disubstituted oxazoles | nih.gov |

| 2 | Internal N-propargylamides | Gold catalyst / 4-MeO-TEMPO | 5-Oxazole ketones | acs.orgorganic-chemistry.org |

Quinolines

The synthesis of quinolines, another important class of N-heterocycles, can be achieved from precursors related to this compound. While direct cyclization of this specific amine to a quinoline is less common, analogous structures such as N-aryl propargylamines undergo cyclization reactions to form quinolines. nih.govjptcp.comnih.gov

One of the most powerful methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org Although not a direct application of this compound, its derivatives could potentially be utilized in related multi-step synthetic sequences.

More relevant are transition metal-catalyzed cyclization reactions. For instance, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a route to substituted quinolines. nih.gov A hypothetical route could involve the transformation of this compound into a suitable enamine precursor followed by a similar cyclization strategy.

Furthermore, domino reactions involving N-propargylamines have been developed for the synthesis of complex heterocyclic systems. For example, a copper-catalyzed domino reaction of a primary amine, formaldehyde, an alkyne, and an olefin can produce functionalized propargylamines, which are valuable intermediates for further transformations into heterocyclic structures. dntb.gov.ua

Reactions at the Amine Nitrogen

Ligand Complexation with Metal Centers

The this compound molecule possesses two potential coordination sites for metal ions: the lone pair of electrons on the secondary amine nitrogen and the π-system of the alkyne. This allows it to act as a ligand in the formation of metal complexes. The coordination chemistry of N-functionalized ligands is a rich field, with applications in catalysis and materials science. biointerfaceresearch.comnih.gov

The nitrogen atom, being a Lewis base, can donate its lone pair to a metal center to form a coordinate covalent bond. The resulting complex's stability and geometry will depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

The propargyl group's alkyne functionality can also interact with transition metals, particularly those with available d-orbitals. This interaction can range from weak π-coordination to the formation of a metallacyclopropane. Such coordination activates the alkyne towards nucleophilic attack, a key step in many catalytic cyclization reactions. chemrxiv.org In some cases, the ligand can act as a bidentate chelate, with both the nitrogen and the alkyne coordinating to the same metal center, although this would likely involve a strained ring and is less common for simple propargylamines compared to more complex ligands with appropriately positioned donor atoms.

| Metal Complex Type | Ligand | Metal Ion | Coordination Mode | Ref |

| Tetracarbonyl Complex | N-(4-acetylphenyl)-N-(diphenylphosphino)amine | Cr(0), Mo(0), W(0) | k²P,P-bidentate | nih.gov |

| Copper(II) Complex | N-propargyl cyclam | Cu(II) | N-coordination, weak alkyne interaction | chemrxiv.org |

| Schiff Base Complex | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Co(II), Cu(II), Zn(II), Ni(II) | N,O-coordination | biointerfaceresearch.com |

N-Alkylation and Tandem Annulation Reactions

The secondary amine nitrogen in this compound is nucleophilic and can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or alcohols, under appropriate conditions. pressbooks.puborganic-chemistry.org Ruthenium-catalyzed N-alkylation using alcohols via the "borrowing hydrogen" methodology is a particularly efficient and environmentally benign approach, producing water as the only byproduct. organic-chemistry.org

This N-alkylation can be the first step in a tandem reaction sequence to construct more complex molecular architectures. For instance, a cobalt-catalyzed N-alkylation of an amine with an alcohol can be followed by an intramolecular annulation to generate heterocyclic compounds. nih.gov

A relevant example is the synthesis of quinoline derivatives through a tandem N-alkylation-annulation process. In a reaction described by Balaraman and colleagues, an 8-aminoquinoline (B160924) was reacted with a benzyl (B1604629) alcohol in the presence of a cobalt catalyst. The reaction proceeded through N-alkylation followed by a transfer hydrogenation to yield an N-benzyl-1,2,3,4-tetrahydroquinolin-8-amine. nih.gov A similar strategy could be envisioned for this compound, where N-alkylation followed by an intramolecular reaction involving the propargyl group could lead to various heterocyclic products.

| Reaction Type | Amine Substrate | Alkylating Agent | Catalyst | Product Type | Ref |

| N-Alkylation | Primary/Secondary Amines | Alcohols | [Ru(p-cymene)Cl₂]₂/diphosphine | Secondary/Tertiary Amines | organic-chemistry.org |

| Tandem N-Alkylation/Annulation | Heteroaromatic Amines | Alcohols | Co(II) complex | Quinoline derivatives | nih.gov |

Electrophilic Amination

Electrophilic amination involves the formation of a C-N bond by the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org While typically applied to carbanions, electrophilic amination can also occur at heteroatom nucleophiles. In the context of this compound, the nitrogen atom itself can act as a nucleophile, reacting with an electrophilic aminating agent.

However, a more common scenario in electrophilic amination involves the deprotonation of a C-H bond adjacent to the nitrogen, creating a carbanion that then reacts with the electrophilic nitrogen source. For this compound, the methylene (B1212753) protons of the benzyl and propargyl groups are potential sites for deprotonation.

A more direct application of electrophilic amination principles to the amine itself involves the reaction of the amine with an electrophilic source of an amino group, such as hydroxylamine (B1172632) derivatives (e.g., O-acylhydroxylamines or O-sulfonylhydroxylamines). wikipedia.orgwiley-vch.de These reactions typically require the nitrogen of the amine to be sufficiently nucleophilic to attack the electrophilic nitrogen of the aminating agent, leading to the formation of a hydrazine (B178648) derivative. The reactivity of secondary amines like this compound in such reactions would depend on the specific aminating agent and reaction conditions.

Another related transformation is the formation of N-aminopyridinium salts by the reaction of a pyridine with an electrophilic aminating reagent like mesitylsulfonyl hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov While not a direct reaction of the target compound, it illustrates the principle of electrophilic amination at a nitrogen center.

Computational and Mechanistic Investigations of 4 Methylbenzyl 2 Propyn 1 Ylamine Reactivity and Synthesis

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the energetics of various reaction pathways and the structures of transient intermediates. mdpi.comresearchgate.net For the synthesis of propargylamines like (4-Methylbenzyl)2-propyn-1-ylamine, the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine, is a common and efficient method. rsc.orgnih.gov DFT studies have been instrumental in mapping out the mechanistic landscape of this transformation, particularly when catalyzed by transition metals such as gold or copper. acs.orgmdpi.comrsc.org

In a typical A³ coupling reaction to form this compound, 4-methylbenzaldehyde (B123495), propargylamine (B41283), and another amine would be the reactants. DFT calculations have shown that the reaction mechanism can vary depending on the catalyst and reaction conditions. For instance, in gold-catalyzed reactions, the process may initiate with the coordination of the gold catalyst to the alkyne. acs.orgresearchgate.net This is followed by a series of steps including the formation of a key intermediate, which then reacts with the imine (formed in situ from the aldehyde and amine) to yield the final propargylamine product. researchgate.net

Silver-catalyzed A³ coupling reactions have also been investigated using DFT, revealing a pathway that begins with the formation of a silver-acetylide complex. mdpi.com Subsequent steps involve the condensation of the aldehyde and amine to form an iminium ion, which then undergoes nucleophilic attack by the silver acetylide to generate the propargylamine. The entire reaction is calculated to be strongly exothermic, indicating its thermodynamic feasibility. mdpi.com

The reaction can proceed through different pathways, and DFT calculations help in identifying the most energetically favorable route. For example, in the amine-aldehyde condensation step, two pathways can be considered: one catalyzed by another amine molecule and one without. DFT studies have indicated that the amine-catalyzed pathway has a lower reaction barrier. mdpi.com

Table 1: Representative Intermediates in A³ Coupling for Propargylamine Synthesis

| Intermediate | Description | Role in Reaction |

| Metal-Acetylide Complex | The alkyne coordinates with the metal catalyst (e.g., Au, Cu, Ag), increasing the acidity of the terminal proton. | Activation of the alkyne for subsequent reaction. |

| Iminium Ion | Formed from the condensation of the aldehyde and amine. | The electrophilic species that is attacked by the nucleophilic alkyne. |

| Propargylamine-Metal Complex | The newly formed propargylamine coordinated to the metal catalyst. | Precursor to the final product and catalyst regeneration. |

This table presents generalized intermediates based on DFT studies of A³ coupling reactions for propargylamine synthesis.

Kinetic Studies and Isotope Effects

Kinetic studies, often complemented by the investigation of kinetic isotope effects (KIEs), provide valuable experimental and computational evidence to support or refute proposed reaction mechanisms. The KIE, which is the ratio of the rate of reaction with a light isotope to that with a heavy isotope (e.g., kH/kD), can pinpoint the rate-determining step and reveal the nature of bond-breaking and bond-forming processes in that step. elsevierpure.comresearchgate.net

For the synthesis of this compound via A³ coupling, a key step is the activation of the C-H bond of the terminal alkyne. rsc.org Theoretical studies on the C-H bond activation of alkanes by iron-oxo complexes have demonstrated that KIE values, calculated using transition state theory, are significantly influenced by temperature, substituents, and the pathway of abstraction. elsevierpure.com These findings provide a framework for understanding the C-H activation step in alkyne chemistry as well.

In the context of gold(I)-catalyzed intramolecular alkene hydroamination, a related reaction, large kinetic solvent deuterium (B1214612) isotope effects have been observed, suggesting the involvement of the solvent in the proton transfer steps. nih.gov For instance, a range of KIE values from 1.4 to 6.6 was measured, with a solvent isotope effect of 11.9 when comparing reactions in pure methanol (B129727) to deuterated methanol. nih.gov Such studies, if applied to the synthesis of this compound, could elucidate the role of protic solvents or additives in the reaction mechanism.

Furthermore, computational studies on copper-catalyzed reactions have highlighted how the addition of stable isotopes can influence the reaction progress, a phenomenon that can be rationalized by comparing the Gibbs free energies of starting materials, intermediates, and transition states for both the light and heavy isotopologues. oregonstate.edu Palladium-catalyzed late-stage C-H deuteration of arenes also showcases the utility of KIE measurements in confirming that C-H bond cleavage occurs during the rate-determining step. acs.org

Computational Elucidation of Transition States and Stereocontrol Mechanisms

The three-dimensional arrangement of atoms in the transition state of a reaction determines its stereochemical outcome. Computational chemistry, particularly DFT, allows for the detailed characterization of these fleeting structures, providing a rational basis for understanding and predicting stereoselectivity. pitt.edupitt.edu

In the asymmetric synthesis of propargylamines, chiral ligands are often employed in conjunction with a metal catalyst to induce enantioselectivity. nih.govorganic-chemistry.org DFT calculations can model the transition states involving these chiral catalyst-substrate complexes to explain the observed stereochemical preferences. For the synthesis of a chiral derivative of this compound, a similar approach could be used to design or select the optimal chiral ligand.

A DFT study on the Cu(I)-catalyzed reductive A³-coupling reaction for the synthesis of E-allylic amines has shown that the stereoselectivity is determined by the activation energy difference between competing pathways from a key iminium intermediate. rsc.org The calculations revealed that intermolecular protodemetalation, assisted by the amine or a water cluster, is more favorable than β-N elimination, leading to the formation of the allylic amine product. rsc.org This highlights the subtle energetic differences that govern the reaction outcome.

The proposed mechanism for the A³ coupling often involves the formation of a metal acetylide that adds to an imine or iminium ion. nih.gov The geometry of the transition state for this addition step is crucial for determining the stereochemistry of the final product. Computational studies can map the potential energy surface of this step, identifying the lowest energy transition state and thus predicting the major stereoisomer formed.

Computational Characterization of Vibrational States and Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound like this compound.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. esisresearch.orgresearchgate.net These calculated frequencies, when scaled appropriately, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. scirp.org For a molecule like this compound, this would involve identifying the characteristic stretching frequencies of the C≡C triple bond, the C-N bond, the aromatic C-H bonds of the 4-methylbenzyl group, and the N-H bonds of the amine. Theoretical calculations have been shown to be in good agreement with experimental spectra for related compounds. researchgate.net

Table 2: Calculated Vibrational Frequencies for Representative Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Alkyne C≡C | Stretching | ~2100 - 2260 |

| Alkyne ≡C-H | Stretching | ~3300 |

| Amine N-H | Stretching | ~3300 - 3500 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| Methylene (B1212753) C-H | Stretching | ~2850 - 2960 |

This table presents typical ranges for calculated vibrational frequencies of functional groups present in or related to this compound, based on general DFT calculations for organic molecules.

In addition to vibrational spectra, DFT can also be used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between different isomers of a product. The accuracy of these calculations has been shown to be quite high, with mean absolute deviations for proton chemical shifts often being less than 0.1 ppm.

Advanced Synthetic Applications and Future Research Directions

Strategic Design of Complex Molecular Architectures

(4-Methylbenzyl)2-propyn-1-ylamine serves as a key starting material for the synthesis of intricate molecular structures. Its utility is particularly evident in multicomponent reactions where the propargylamine (B41283) moiety can participate in the formation of several new bonds in a single operation. For instance, in A³ coupling reactions (aldehyde-alkyne-amine), this compound can react with an aldehyde and another alkyne to generate complex propargylamines.

Furthermore, the terminal alkyne in this compound is a versatile functional group for cycloaddition reactions. It can readily participate in [3+2] cycloadditions with azides to form triazoles, a common motif in medicinal chemistry and materials science. This reactivity allows for the facile construction of highly functionalized heterocyclic systems. The presence of the 4-methylbenzyl group can also influence the steric and electronic properties of the resulting molecules, potentially directing the regioselectivity of these cycloaddition reactions.

Development of Novel Synthetic Methodologies Leveraging Propargylamine Reactivity

The inherent reactivity of the propargylamine functional group in this compound has been harnessed for the development of new synthetic methods. The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, providing a straightforward route to more complex substituted alkynes. This methodology is fundamental in the synthesis of conjugated systems with potential applications in organic electronics.

Additionally, the propargylamine skeleton is a precursor for the synthesis of allenes through prototropic rearrangement, or it can be isomerized to the corresponding α,β-unsaturated imine. These transformations open up new avenues for the synthesis of diverse molecular scaffolds. The development of catalytic systems that can selectively promote one reaction pathway over another is an active area of research, with the N-(4-methylbenzyl) group potentially playing a role in catalyst coordination and selectivity.

Exploration of Highly Stereoselective Syntheses

The synthesis of enantiomerically pure propargylamines is of significant interest due to their prevalence in biologically active molecules. In the context of this compound, stereoselective synthesis would involve the creation of a chiral center at the carbon atom bearing the amino and alkynyl groups. This can be achieved through several strategies, including the use of chiral catalysts in the A³ coupling reaction.

For example, a chiral catalyst, often based on a transition metal complex with a chiral ligand, can orchestrate the enantioselective addition of the alkyne to the imine formed in situ from the aldehyde and amine. This approach allows for the synthesis of either the (R)- or (S)-enantiomer of the desired propargylamine, depending on the chirality of the catalyst used. The development of highly efficient and selective catalysts for this transformation remains a key objective in asymmetric synthesis.

| Catalyst System | Enantiomeric Excess (ee) | Reference |

| Cu(I)-BINAP | up to 99% | N/A |

| Ag(I)-Ph-Box | up to 96% | N/A |

| Au(I)-Chiral Phosphine (B1218219) | up to 98% | N/A |

This table represents typical enantiomeric excesses achieved in stereoselective A³ coupling reactions for the synthesis of chiral propargylamines and is for illustrative purposes.

Application as Precursors for Chemical Biology Probes and Tools (focus on chemical synthesis for such tools)

The chemical functionalities present in this compound make it an attractive precursor for the synthesis of chemical biology probes. The terminal alkyne is particularly useful as a "handle" for bioorthogonal chemistry. It can be readily clicked with an azide-functionalized biomolecule or reporter tag via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This "click chemistry" approach allows for the specific labeling of target molecules in complex biological systems. For instance, a derivative of this compound could be designed as an enzyme inhibitor. The alkyne group would then allow for the attachment of a fluorescent dye or a biotin (B1667282) tag, enabling the visualization or isolation of the enzyme of interest. The synthesis of such probes involves the initial modification of the this compound core to incorporate a targeting moiety, followed by the click reaction to attach the reporter group.

| Probe Component | Function | Synthetic Handle |

| Targeting Moiety | Binds to a specific biological target | N/A |

| Reporter Tag | Allows for detection or isolation (e.g., fluorophore, biotin) | Azide (B81097) |

| Linker | Connects the targeting moiety and the reporter tag | Formed via click chemistry |

This table illustrates the general components of a chemical biology probe synthesized using a precursor like this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-Methylbenzyl)2-propyn-1-ylamine, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, a Friedel-Crafts acylation followed by reduction (e.g., NaBH₄ in methanol) can yield benzylamine derivatives, as demonstrated in analogous syntheses of 4-methylbenzyl-containing compounds . Key parameters include reaction temperature (90–100°C for imine formation), choice of reducing agents, and solvent polarity to control regioselectivity. Purity optimization often requires column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H and C-NMR identify methylbenzyl and propargyl groups. Discrepancies in peak splitting (e.g., propargyl proton shifts) may arise from solvent polarity or tautomerism; deuterated DMSO or CDCl₃ can mitigate this .

- IR : Stretching frequencies for C≡C (2100–2260 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups. Contradictions between experimental and theoretical spectra require DFT calculations (e.g., B3LYP/6-31G*) to validate assignments .

- GC-FID/MS : Used for purity assessment and quantification, with retention times cross-referenced against standards (e.g., N-(4-methylbenzyl)cyclopropanamine as a structural analog) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., enzymes with hydrophobic active sites, leveraging the 4-methylbenzyl group’s lipophilicity) .

- QSAR Modeling : Correlate substituent effects (e.g., propargyl chain length) with bioactivity data. Descriptors like logP and polar surface area are calculated via ChemAxon or MOE .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (NAMD/GROMACS), focusing on hydrogen bonding between the amine group and catalytic residues .

Q. What strategies address contradictions in solubility and stability data under varying experimental conditions?

- Methodological Answer :

- pH-Dependent Studies : Use UV-Vis spectroscopy to measure solubility in buffers (pH 2–12). For example, the protonation state of the amine group significantly affects solubility; acetate buffer (pH 4.5) may stabilize cationic forms .

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., oxidation of the propargyl group). LC-MS identifies major degradation pathways .

- Statistical Reconciliation : Apply principal component analysis (PCA) to reconcile conflicting datasets, ensuring instrument calibration and solvent lot consistency .

Q. How can structural modifications to the propargyl group improve metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Substitute the propargyl moiety with cyclopropane (via [2+1] cycloaddition) or azide groups. Compare metabolic half-lives in liver microsome assays (human/rat) .

- Prodrug Design : Introduce ester or carbamate prodrugs at the amine group to enhance bioavailability. Hydrolysis kinetics are assessed via LC-MS in simulated gastric fluid .

- Isotope Labeling : Use C-labeled propargyl groups to track metabolic pathways via mass spectrometry imaging (MSI) in in vivo models .

Data Management & Reproducibility

Q. What frameworks ensure open data compliance while protecting sensitive research data for this compound?

- Methodological Answer :

- De-identification Protocols : Remove metadata linking to experimental personnel or proprietary synthesis steps. Use SHA-256 encryption for raw spectral data .

- FAIR Principles : Deposit datasets in repositories like Zenodo or PubChem, with standardized metadata (e.g., NMR chemical shifts in .jcamp format) .

- Ethical Audits : Conduct third-party reviews to align with GDPR and HIPAA for collaborative studies involving biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.